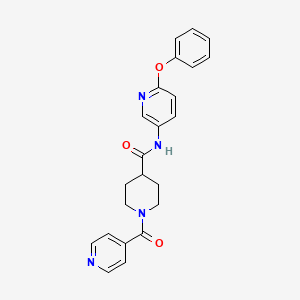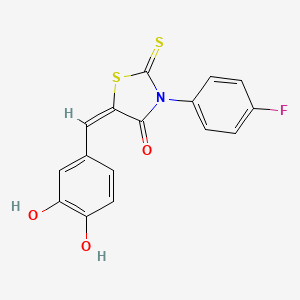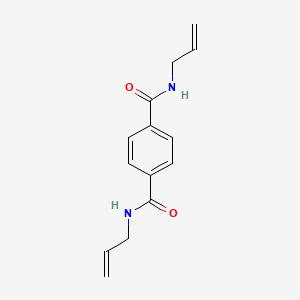
N-2-biphenylyl-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-5-nitro-2-furamide, also known as BBF 205, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBF 205 belongs to the class of nitrofurans, which are known for their antibacterial, antifungal, and antiprotozoal properties.
Scientific Research Applications
N-2-biphenylyl-5-nitro-2-furamide 205 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the key areas of research is its antibacterial activity, particularly against multidrug-resistant bacteria. N-2-biphenylyl-5-nitro-2-furamide 205 has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Another area of research is the antifungal activity of N-2-biphenylyl-5-nitro-2-furamide 205. Studies have shown that N-2-biphenylyl-5-nitro-2-furamide 205 exhibits potent antifungal activity against a range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
N-2-biphenylyl-5-nitro-2-furamide 205 has also been investigated for its potential antitumor activity. Studies have shown that N-2-biphenylyl-5-nitro-2-furamide 205 inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Mechanism of Action
The exact mechanism of action of N-2-biphenylyl-5-nitro-2-furamide 205 is not fully understood. However, studies suggest that N-2-biphenylyl-5-nitro-2-furamide 205 exerts its antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting DNA replication. N-2-biphenylyl-5-nitro-2-furamide 205 also disrupts fungal cell wall synthesis and inhibits ergosterol biosynthesis, which is essential for fungal cell membrane integrity. In addition, N-2-biphenylyl-5-nitro-2-furamide 205 has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-2-biphenylyl-5-nitro-2-furamide 205 has been shown to have low toxicity and high selectivity towards bacterial and fungal cells. In vitro studies have shown that N-2-biphenylyl-5-nitro-2-furamide 205 exhibits a dose-dependent inhibitory effect on bacterial and fungal growth. N-2-biphenylyl-5-nitro-2-furamide 205 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2-biphenylyl-5-nitro-2-furamide 205 is its broad-spectrum antibacterial and antifungal activity. N-2-biphenylyl-5-nitro-2-furamide 205 has also been shown to have low toxicity and high selectivity towards bacterial and fungal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-2-biphenylyl-5-nitro-2-furamide 205 is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on N-2-biphenylyl-5-nitro-2-furamide 205. One area of research is the development of novel formulations and delivery systems to improve the solubility and bioavailability of N-2-biphenylyl-5-nitro-2-furamide 205. Another area of research is the investigation of the potential synergistic effects of N-2-biphenylyl-5-nitro-2-furamide 205 with other antibiotics and antifungal agents. Furthermore, the potential antitumor activity of N-2-biphenylyl-5-nitro-2-furamide 205 warrants further investigation, particularly in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-2-biphenylyl-5-nitro-2-furamide 205 involves the condensation of 2-biphenylamine with 5-nitro-2-furoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain N-2-biphenylyl-5-nitro-2-furamide 205 in its pure form.
properties
IUPAC Name |
5-nitro-N-(2-phenylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(15-10-11-16(23-15)19(21)22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWMNYHYCQJZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)


![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
